molecular formula C12H16O2S B2422443 2-(Cyclohexylsulfanyl)benzene-1,4-diol CAS No. 441764-31-4

2-(Cyclohexylsulfanyl)benzene-1,4-diol

Cat. No. B2422443
M. Wt: 224.32
InChI Key: XERPEFJHBDYCAT-UHFFFAOYSA-N
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Description

“2-(Cyclohexylsulfanyl)benzene-1,4-diol” is a chemical compound with the molecular formula C12H16O2S . It has an average mass of 224.319 Da and a monoisotopic mass of 224.087097 Da .


Molecular Structure Analysis

The molecular structure of “2-(Cyclohexylsulfanyl)benzene-1,4-diol” consists of 12 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Inhibitory Effects in Pharmacology

2-(Cyclohexylsulfanyl)benzene-1,4-diol has been studied for its inhibitory effects in various pharmacological contexts. Research has shown that phenolic compounds, potentially including 2-(Cyclohexylsulfanyl)benzene-1,4-diol, exhibit inhibitory effects on nitric oxide production. These findings have implications in the study of inflammatory diseases and the development of anti-inflammatory drugs​​.

Role in Synthetic Chemistry

The compound has significant applications in synthetic chemistry, particularly in the synthesis of other complex molecules. For instance, its derivatives have been used in the synthesis of novel compounds with potential pharmacological properties. The synthesis methods often involve advanced techniques like column chromatography, indicating the compound's utility in complex chemical processes​​.

Antiproliferative Properties

Studies have focused on the antiproliferative properties of 2-(Cyclohexylsulfanyl)benzene-1,4-diol and its derivatives. These properties are crucial in the development of potential cancer treatments. By inhibiting the proliferation of endothelial and cancer cells, these compounds offer a promising avenue for new cancer therapies​​.

properties

IUPAC Name

2-cyclohexylsulfanylbenzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,13-14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERPEFJHBDYCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylsulfanyl)benzene-1,4-diol

Citations

For This Compound
1
Citations
AR Katritzky, D Fedoseyenko, PP Mohapatra… - Synthesis, 2008 - thieme-connect.com
The orientations of the reactions of p-benzoquinone with nucleophiles are discussed. The one-pot reaction of p-benzoquinone with alkanethiols gave the 2-, 2, 6-, and 2, 5-conjugate …
Number of citations: 36 www.thieme-connect.com

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